molecular formula C6H9Br3 B12650629 1-Hexene, 2,5,6-tribromo- CAS No. 71673-27-3

1-Hexene, 2,5,6-tribromo-

Cat. No.: B12650629
CAS No.: 71673-27-3
M. Wt: 320.85 g/mol
InChI Key: LCSYWFTZZUKVAF-LURJTMIESA-N
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Description

1-Hexene, 2,5,6-tribromo- is an organic compound with the molecular formula C6H9Br3 It is a halogenated derivative of 1-hexene, where three bromine atoms are substituted at the 2nd, 5th, and 6th positions of the hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexene, 2,5,6-tribromo- can be synthesized through the bromination of 1-hexene. The reaction typically involves the addition of bromine (Br2) to 1-hexene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1-hexene, 2,5,6-tribromo- may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Hexene, 2,5,6-tribromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of brominated alcohols or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Formation of various substituted hexenes.

    Reduction: Formation of less brominated hexenes.

    Oxidation: Formation of brominated alcohols or ketones.

Scientific Research Applications

1-Hexene, 2,5,6-tribromo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hexene, 2,5,6-tribromo- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic and nucleophilic interactions, influencing the reactivity and stability of the compound. The pathways involved may include the formation of intermediates that undergo further transformations, leading to the desired products.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexene, 2,3,4-tribromo-
  • 1-Hexene, 2,4,6-tribromo-
  • 1-Hexene, 3,4,5-tribromo-

Uniqueness

1-Hexene, 2,5,6-tribromo- is unique due to the specific positions of the bromine atoms, which confer distinct chemical properties and reactivity compared to other tribromohexenes

Properties

CAS No.

71673-27-3

Molecular Formula

C6H9Br3

Molecular Weight

320.85 g/mol

IUPAC Name

(5S)-2,5,6-tribromohex-1-ene

InChI

InChI=1S/C6H9Br3/c1-5(8)2-3-6(9)4-7/h6H,1-4H2/t6-/m0/s1

InChI Key

LCSYWFTZZUKVAF-LURJTMIESA-N

Isomeric SMILES

C=C(CC[C@@H](CBr)Br)Br

Canonical SMILES

C=C(CCC(CBr)Br)Br

Origin of Product

United States

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